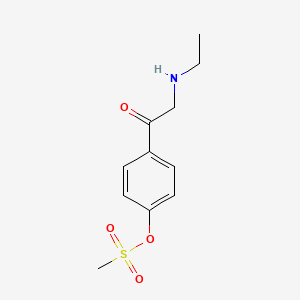
3-Formyl-2-iodobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-2-iodobenzoyl chloride: is an organic compound with the molecular formula C8H4ClIO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iodine atom at the second position and a formyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-2-iodobenzoyl chloride typically involves the iodination of 3-formylbenzoic acid followed by chlorination. The process can be summarized as follows:
Iodination: 3-Formylbenzoic acid is treated with iodine and a suitable oxidizing agent, such as potassium iodate, to introduce the iodine atom at the second position of the benzene ring.
Chlorination: The resulting 3-formyl-2-iodobenzoic acid is then reacted with thionyl chloride (SOCl2) to convert the carboxylic acid group into an acyl chloride group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-2-iodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).
Major Products:
Substitution: Products depend on the nucleophile used (e.g., 3-formyl-2-aminobenzoyl chloride).
Reduction: 3-Hydroxymethyl-2-iodobenzoyl chloride.
Oxidation: 3-Formyl-2-iodobenzoic acid.
Scientific Research Applications
Chemistry: 3-Formyl-2-iodobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of complex heterocyclic structures.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties. Its derivatives are studied for their biological activities and therapeutic potential.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and polymers. It serves as a building block for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Formyl-2-iodobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The formyl group and the acyl chloride group are key functional groups that participate in various chemical reactions. The iodine atom enhances the compound’s reactivity by making the benzene ring more susceptible to electrophilic substitution reactions.
Molecular Targets and Pathways: In biological systems, derivatives of this compound may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Iodobenzoyl chloride: Similar structure but lacks the formyl group.
3-Formylbenzoyl chloride: Similar structure but lacks the iodine atom.
4-Formyl-2-iodobenzoyl chloride: Similar structure but with the formyl group at the fourth position.
Uniqueness: 3-Formyl-2-iodobenzoyl chloride is unique due to the presence of both the formyl group and the iodine atom on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. The iodine atom enhances the compound’s electrophilicity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
921620-79-3 |
|---|---|
Molecular Formula |
C8H4ClIO2 |
Molecular Weight |
294.47 g/mol |
IUPAC Name |
3-formyl-2-iodobenzoyl chloride |
InChI |
InChI=1S/C8H4ClIO2/c9-8(12)6-3-1-2-5(4-11)7(6)10/h1-4H |
InChI Key |
GAZDAJBCJUFWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


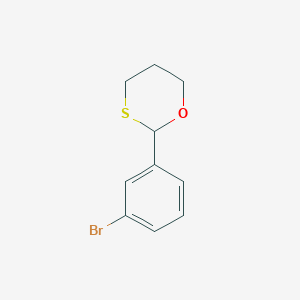
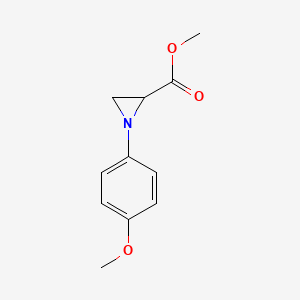
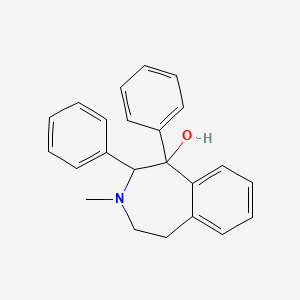

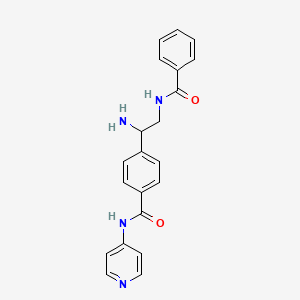
![3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester](/img/structure/B12627525.png)
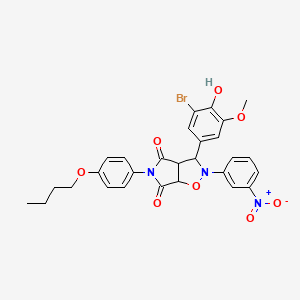
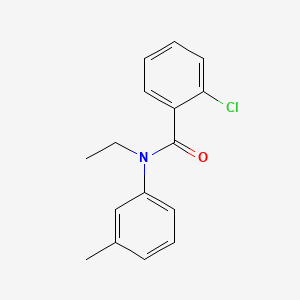
![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate](/img/structure/B12627546.png)

![6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12627570.png)
